3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Overview
Description
The compound 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a synthetic organic molecule featuring a unique arrangement of functional groups. This compound possesses a combination of aromatic and heterocyclic rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route One: The synthesis starts from a benzoylation reaction, where 3,5-dimethylbenzoic acid reacts with a suitable amine precursor under basic conditions to form the desired benzamide derivative.
Route Two:
Industrial Production Methods: The industrial production of 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide involves optimized synthetic routes, leveraging high-yield reactions and scalable conditions. Large-scale production may employ continuous flow chemistry for improved efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The aromatic ring and the heterocyclic core can undergo selective oxidation, forming corresponding quinones or N-oxides.
Reduction: Reduction reactions can target carbonyl groups, converting them into alcohols or amines depending on the reducing agents and conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, diversifying the compound's chemical space.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under Friedel-Crafts conditions.
Major Products Formed from These Reactions:
Oxidation Products: Quinones or N-oxides.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide finds applications in several scientific research areas:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: Used in studies of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical lead compound with anti-inflammatory or anticancer properties.
Industry: Explored for use in organic electronics and material science for its unique structural features.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity.
Molecular Targets and Pathways: Detailed studies suggest interactions with key enzymes involved in metabolic pathways or binding to receptors, altering signal transduction mechanisms.
Comparison with Similar Compounds
Unique Structural Features: The combination of aromatic, heterocyclic, and benzamide moieties sets this compound apart from simpler analogs.
Similar Compounds: Similar compounds may include other substituted benzamides or heterocyclic derivatives, but the specific arrangement and substitution pattern in 3,5-dimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide are unique.
Overall, this compound stands out due to its structural complexity and versatility, making it a compound of significant interest in multiple research domains.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-14(2)10-17(9-13)21(25)22-18-11-15-4-3-7-23-19(24)6-5-16(12-18)20(15)23/h8-12H,3-7H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBQVXFZRCVPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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